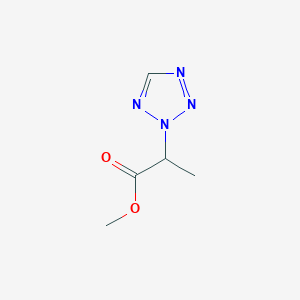
高香草酸-d3
描述
Homovanillic Acid-d3, also known as Vanilacetic Acid-d3, is a deuterium-labeled version of Homovanillic Acid. Homovanillic Acid is a major metabolite of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The deuterium labeling in Homovanillic Acid-d3 makes it particularly useful in various scientific research applications, especially in the fields of neurochemistry and pharmacokinetics .
科学研究应用
Homovanillic Acid-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Neurochemistry: Used as a biomarker to study dopamine metabolism and related neurological disorders.
Pharmacokinetics: Employed in drug metabolism studies to track the metabolic pathways of dopamine and its derivatives.
Clinical Diagnostics: Utilized in the diagnosis and monitoring of neuroblastoma and other catecholamine-secreting tumors.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Homovanillic Acid in biological samples.
作用机制
Target of Action
Homovanillic Acid-d3 is the deuterium-labeled version of Homovanillic Acid . Homovanillic Acid is a major metabolite of dopamine , a crucial neurotransmitter in the brain. It is produced by the consecutive action of monoamine oxidase and catechol-O-methyltransferase on dopamine . Therefore, the primary targets of Homovanillic Acid-d3 are likely to be the same as those of dopamine, which include dopamine receptors in the brain .
Mode of Action
As a dopamine metabolite, Homovanillic Acid-d3 is expected to interact with dopamine receptors in the brain
Biochemical Pathways
Homovanillic Acid-d3, like Homovanillic Acid, is involved in the metabolic pathways of dopamine . Dopamine is metabolized into Homovanillic Acid through a series of biochemical reactions involving enzymes such as monoamine oxidase and catechol-O-methyl
生化分析
Biochemical Properties
Homovanillic Acid-d3 interacts with various enzymes and proteins in the body. It is a product of the metabolism of dopamine, a crucial neurotransmitter in the brain . The production of Homovanillic Acid-d3 involves the action of enzymes such as monoamine oxidase and catechol-O-methyltransferase on dopamine .
Cellular Effects
Homovanillic Acid-d3 has significant effects on various types of cells and cellular processes. It is associated with dopamine levels in the brain, which play a crucial role in regulating mood and cognition . In the context of depression, Homovanillic Acid-d3 has been found to alleviate symptoms by modulating synaptic integrity .
Molecular Mechanism
The molecular mechanism of Homovanillic Acid-d3 involves its interactions with biomolecules at the molecular level. It is a dopamine metabolite, and its production involves the inhibition or activation of enzymes such as monoamine oxidase and catechol-O-methyltransferase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Homovanillic Acid-d3 can change over time. It has been observed that Homovanillic Acid-d3 can alleviate depressive symptoms in mice models over time
Metabolic Pathways
Homovanillic Acid-d3 is involved in the metabolic pathways of dopamine. It is produced through the action of enzymes such as monoamine oxidase and catechol-O-methyltransferase on dopamine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Homovanillic Acid-d3 typically involves the incorporation of deuterium atoms into the Homovanillic Acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the presence of a catalyst to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Homovanillic Acid-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production process is carefully monitored to maintain consistency and quality .
化学反应分析
Types of Reactions
Homovanillic Acid-d3 undergoes various chemical reactions, including:
Oxidation: Homovanillic Acid-d3 can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form Homovanillyl Alcohol-d3.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Homovanillyl Alcohol-d3
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
Vanillylmandelic Acid: Another major metabolite of catecholamines, used in similar diagnostic applications.
3,4-Dihydroxyphenylacetic Acid: A metabolite of dopamine, involved in similar metabolic pathways
Uniqueness
Homovanillic Acid-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in metabolic studies. This makes it particularly valuable in research applications where precise quantification and tracking of metabolic pathways are required .
属性
IUPAC Name |
2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZSPFSDQBLIX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492993 | |
| Record name | {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74495-71-9 | |
| Record name | {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)



![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)

![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)



